molecular formula C8H11NO B6235516 1-(piperidin-1-yl)prop-2-yn-1-one CAS No. 82038-68-4

1-(piperidin-1-yl)prop-2-yn-1-one

Cat. No.: B6235516
CAS No.: 82038-68-4
M. Wt: 137.18 g/mol
InChI Key: VWWLWYUCGHGCAO-UHFFFAOYSA-N
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Description

Significance of Ynamides and Alkynyl Amides in Modern Organic Synthesis

Ynamides and alkynyl amides have become indispensable tools for chemists in the construction of complex molecules. nih.govrsc.org Their value lies in their ability to participate in a wide array of chemical reactions, leading to the formation of diverse and often challenging molecular architectures. nih.govtandfonline.com These compounds serve as powerful building blocks, providing efficient pathways to multifunctional compounds that would be difficult to synthesize through other means. nih.govrsc.org The growing interest in ynamide chemistry stems from their unique reactivity, ease of handling, and the straightforward methods now available for their preparation. nih.govrsc.org Consequently, ynamides are increasingly utilized in the synthesis of heterocyclic compounds, which are core components of many pharmaceutical drugs. tandfonline.com

Unique Reactivity Profile and Electronic Properties of the Ynamide Functional Group

The exceptional reactivity of the ynamide functional group is a direct result of the electronic interplay between the nitrogen atom and the adjacent carbon-carbon triple bond. nih.gov The nitrogen atom donates its lone pair of electrons into the alkyne system, creating a polarized triple bond. This polarization renders the α-carbon electrophilic (electron-attracting) and the β-carbon nucleophilic (electron-donating). brad.ac.ukbrad.ac.uk This distinct electronic nature allows for highly regioselective and stereoselective reactions, where other reagents can be precisely added to either the α or β position. nih.govbrad.ac.uk By modifying the electron-withdrawing group attached to the nitrogen, chemists can fine-tune the electronic properties and reactivity of the ynamide, making it a highly versatile synthetic tool. acs.org This controlled reactivity has been harnessed in a variety of transformations, including additions, rearrangements, and cycloadditions, to construct complex nitrogen-containing molecules. brad.ac.uk

Positioning of 1-(Piperidin-1-yl)prop-2-yn-1-one as a Key N-Acyl Propiolamide (B17871) Building Block

Within the broader class of ynamides, this compound stands out as a key N-acyl propiolamide. The "N-acyl" designation indicates the presence of a carbonyl group (C=O) attached to the nitrogen atom, which in this case is part of the piperidine (B6355638) ring. This structural feature is crucial as it modulates the reactivity of the ynamide. While simple ynamines (which lack the acyl group) are often unstable and prone to hydrolysis, N-acyl ynamides like this compound exhibit a fine balance between stability and reactivity, making them more practical for synthetic applications. brad.ac.uknih.gov The piperidine ring itself can also influence the compound's physical and chemical properties. As a versatile building block, this compound offers a gateway to a variety of more complex molecules, particularly nitrogen-containing heterocycles.

Historical Evolution and Contemporary Relevance of Propiolamide Chemistry

The journey of propiolamide chemistry is one of continuous evolution. Early research into ynamines was hampered by their inherent instability. brad.ac.uk The development of ynamides, with their stabilizing electron-withdrawing groups, marked a significant breakthrough, revitalizing interest in this class of compounds. nih.gov The 21st century has seen a surge in publications detailing new reactions and synthetic sequences starting from ynamides. nih.gov This has been driven by the development of more efficient and general methods for their synthesis. academie-sciences.fr

Initially, the focus was on understanding the fundamental reactivity of these compounds. More recently, the field has expanded to include their application in the synthesis of natural products and medicinally important molecules. brad.ac.ukbrad.ac.uk The ability of ynamides to act as three-atom components in cycloaddition reactions is a more recent discovery, further expanding their synthetic utility. acs.org Today, propiolamide chemistry continues to be an active area of research, with ongoing efforts to develop new catalytic systems and asymmetric reactions to create complex, stereochemically defined molecules. nih.govrsc.orgtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82038-68-4

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-piperidin-1-ylprop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)9-6-4-3-5-7-9/h1H,3-7H2

InChI Key

VWWLWYUCGHGCAO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCCCC1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Piperidin 1 Yl Prop 2 Yn 1 One and Analogous Propiolamides

Direct Amidation Approaches

Direct amidation methods provide a straightforward route to propiolamides by forming the amide bond from readily available starting materials.

Coupling Reactions of Terminal Alkynes with Amides

The direct coupling of terminal alkynes with amides represents a fundamental approach to the synthesis of propiolamides. This transformation can be facilitated by various coupling agents that activate the carboxylic acid or the amine. While specific examples for the direct coupling of propiolic acid with piperidine (B6355638) to form 1-(piperidin-1-yl)prop-2-yn-1-one are not extensively detailed in the provided results, the general principle of amide bond formation is a cornerstone of organic synthesis. sphinxsai.com The direct conversion of a carboxylic acid to an amide can sometimes be challenging due to the acidic nature of the carboxylic acid and the basicity of the amine, which can lead to salt formation. sphinxsai.com

Nucleophilic Addition-Elimination Strategies for Ynamide Formation

Ynamides, which are characterized by a nitrogen atom attached to a carbon-carbon triple bond, are valuable synthetic intermediates. nih.govresearchgate.net Their synthesis can be achieved through nucleophilic addition-elimination reactions. In this strategy, a nucleophilic amine, such as piperidine, attacks an electrophilic alkyne species, followed by the elimination of a leaving group. This process is central to the formation of the ynamide functionality. youtube.com The reactivity of ynamides is significantly influenced by the electron-withdrawing group attached to the nitrogen atom, which polarizes the triple bond and makes it susceptible to nucleophilic attack. nih.govresearchgate.net

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of propiolamides, offering high efficiency and broad functional group tolerance under mild conditions. acs.org

Palladium-Catalyzed Three-Component Reactions for N-Acyl Propiolamides

A notable advancement in propiolamide (B17871) synthesis is the palladium-catalyzed three-component reaction involving terminal alkynes, isonitriles, and sodium carboxylates. acs.orgorganic-chemistry.orgnih.govfigshare.com This method provides an operationally simple and efficient pathway to N-acyl propiolamides under mild conditions. acs.orgorganic-chemistry.orgnih.govfigshare.com The reaction utilizes isonitriles as the amine source and sodium carboxylates as the source of both the oxygen and acyl groups. acs.orgnih.gov This multicomponent approach is advantageous due to its atom economy and the use of readily available starting materials. acs.org

The general scheme for this reaction is as follows:

Reactants: Terminal alkyne, isonitrile, sodium carboxylate

Catalyst: Palladium complex, such as Pd(dppf)Cl₂ acs.org

Conditions: Typically in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 60 °C) acs.org

This methodology has been successfully applied to a range of substrates, demonstrating its versatility in generating diverse N-acyl propiolamide derivatives. acs.org

Copper-Catalyzed Amidative Cross-Coupling Reactions of Alkynyl Halides with Amides

Copper-catalyzed cross-coupling reactions are a cornerstone for the synthesis of ynamides and, by extension, propiolamides. orgsyn.orgnih.gov These reactions typically involve the coupling of an alkynyl halide with an amide in the presence of a copper catalyst. orgsyn.org The use of copper catalysis has significantly expanded the accessibility and utility of ynamides in organic synthesis. orgsyn.org Various copper(I) salts, often in combination with a ligand such as a 1,2-diamine, are effective for this transformation. nih.govacs.org The reaction conditions are generally mild, and the method is tolerant of a variety of functional groups. nih.govnih.gov

A general representation of this coupling is:

Reactants: Alkynyl halide (e.g., bromoalkyne), amide (e.g., piperidine)

Catalyst: Copper(I) salt (e.g., CuI) and a ligand (e.g., N,N'-dimethylethylenediamine) orgsyn.orgnih.gov

Base: A base such as potassium carbonate or cesium carbonate is often required. orgsyn.orgnih.gov

This approach has been instrumental in the synthesis of a wide array of ynamides. orgsyn.org

Synthesis from β,β-Dihalogen Enamides via Lithiated Ynamide Intermediates

An alternative strategy for ynamide synthesis involves the use of β,β-dihalogen enamides as precursors. orgsyn.org These starting materials can be converted into ynamides through a process that involves the formation of a lithiated ynamide intermediate. This method offers a flexible and modular approach to a wide range of ynamides. rsc.org The process generally involves the dehydrohalogenation of the β,β-dihalogen enamide to form a lithiated ynamide, which can then be quenched with an electrophile to afford the desired ynamide product.

Emerging Stereoselective and Enantioselective Propiolamide Synthesis

The development of stereoselective and enantioselective methods for the synthesis of propiolamides and their derivatives represents a significant advancement in organic chemistry. These strategies are crucial for accessing chiral building blocks that are pivotal in the synthesis of complex molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds. researchgate.net While direct enantioselective synthesis of this compound is not extensively documented, research into the analogous class of ynamides has yielded powerful catalytic systems that achieve high levels of stereocontrol. nih.govscispace.com These methods often employ chiral ligands in combination with metal catalysts to induce asymmetry in the reaction products. wikipedia.org

A notable approach involves the catalytic asymmetric addition of ynamides to electrophiles, such as aldehydes and isatins. nih.govnih.gov These reactions provide access to a diverse range of N-substituted propargylic alcohols and 3-hydroxyoxindoles with high enantiomeric excess (ee). The success of these transformations hinges on the careful selection of the chiral ligand, metal salt, and reaction conditions to control the stereochemical outcome. nih.govscispace.com

For instance, the use of chiral Lewis acids (CLAs) has become a prominent strategy in asymmetric synthesis. wikipedia.org CLAs can coordinate to the substrate, creating a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. wikipedia.org In the context of propiolamides, chiral metal complexes can activate the alkyne or the electrophile, facilitating a stereoselective bond formation.

Catalytic Enantioselective Addition of Ynamides to Aldehydes

A significant breakthrough in this area was the development of the first catalytic asymmetric addition of ynamides to both aliphatic and aromatic aldehydes. nih.gov This method utilizes a catalyst system composed of zinc triflate (Zn(OTf)₂) and the chiral ligand N-methylephedrine (NME). nih.gov The reaction proceeds under mild conditions at room temperature and provides access to a variety of N-substituted propargylic alcohols in high yields and with good to excellent enantioselectivities. nih.gov The choice of solvent was found to be critical, with apolar solvent mixtures being essential to prevent product racemization and achieve high enantiomeric excess. nih.gov

The study explored the influence of the electron-withdrawing group on the ynamide nitrogen. It was observed that less electron-withdrawing groups increased reactivity but led to a decrease in enantioselectivity. nih.gov Conversely, the introduction of indole-derived terminal ynamides generally resulted in improved enantiomeric excess. nih.gov

Catalytic Enantioselective Addition of Ynamides to Aldehydes nih.gov
Ynamide SubstrateAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
N-(Phenylethynyl)tosylamideBenzaldehyde9560
N-((4-Methoxyphenyl)ethynyl)tosylamideBenzaldehyde9838
N-((4-Chlorophenyl)ethynyl)tosylamideBenzaldehyde9935
N-Ethynyl-N-tosyl-1H-indoleBenzaldehyde8580
N-Ethynyl-N-benzoyl-1H-indoleBenzaldehyde8777

Catalytic Enantioselective Addition of Ynamides to Isatins

Building on the success of ynamide addition to aldehydes, a highly enantioselective addition of terminal ynamides to isatins has been developed. scispace.comnih.gov This reaction is catalyzed by a copper(I)-bisoxazolidine complex under mild, base-free conditions. scispace.com The methodology is notable for its broad scope, scalability, and applicability to unprotected isatins, providing efficient access to 3-hydroxyoxindoles with a tetrasubstituted chiral center in excellent yields and enantioselectivities. scispace.comnih.gov

The versatility of the resulting products is demonstrated by their further transformations. For example, the ynamide moiety can undergo hydration, partial hydrogenation, or hydroxyacyloxylation at room temperature. nih.gov Furthermore, exhaustive hydrogenation followed by reductive detosylation and spontaneous cyclization can lead to the synthesis of complex oxindole (B195798) alkaloids like chimonamidine. scispace.com The reaction tolerates various substituents on the isatin (B1672199) ring and can be scaled up to the gram scale while maintaining high yield and enantioselectivity. scispace.com

Catalytic Enantioselective Addition of Ynamides to Isatins scispace.com
Ynamide SubstrateIsatin SubstrateYield (%)Enantiomeric Excess (ee, %)
N-Ethynyl-N-tosyl-p-toluidineN-Methylisatin9998
N-Ethynyl-N-tosyl-p-toluidineN-Benzylisatin9997
N-Ethynyl-N-tosyl-p-toluidine5-Bromoisatin9899
N-Ethynyl-N-tosyl-p-toluidine5-Methoxyisatin9998
N-Ethynyl-N-methyl-p-toluenesulfonamideN-PMP-isatin9996

These emerging stereoselective and enantioselective methodologies, primarily developed for ynamides, showcase the potential for creating chiral propiolamides. The principles of using chiral ligands to control the stereochemical outcome of metal-catalyzed reactions are directly applicable and pave the way for the future development of a direct asymmetric synthesis of this compound and its derivatives.

Reactivity and Transformational Chemistry of 1 Piperidin 1 Yl Prop 2 Yn 1 One and Propiolamide Derivatives

Nucleophilic Additions to the Alkynyl Moiety

Nucleophilic additions are a cornerstone of ynamide chemistry, offering a direct route to a variety of functionalized products. nih.gov The regiochemical and stereochemical outcome of these additions is highly dependent on the reaction conditions and the nature of the nucleophile.

The addition of nucleophiles to ynamides can occur at either the α- or β-carbon of the alkynyl group. Due to the strong polarization of the alkynyl moiety, additions typically favor the α-position. acs.org However, the regioselectivity can be reversed under certain conditions, such as through the use of basic reaction conditions, which can promote a trans-selective β-addition with high regio- and stereoselectivity. researchgate.net

For example, the hydroamidation and hydrophosphorylation of ynamides proceed smoothly via a base-promoted trans-selective β-addition. researchgate.net In contrast, radical hydrothiolations of both internal and terminal ynamides with thiyl radicals also occur through β-addition. researchgate.net

The stereochemistry of nucleophilic additions to carbonyl compounds, a related class of unsaturated systems, is influenced by the planar nature of the carbonyl group. libretexts.org Nucleophilic attack can occur from either the Re or Si face, and in the absence of enzymatic control or steric hindrance, often results in a racemic mixture. libretexts.orglibretexts.org However, in constrained systems, steric factors can lead to a predominance of one stereoisomer. libretexts.org Similarly, in ynamide chemistry, the stereochemical outcome of additions can be influenced by factors such as the choice of catalyst and the steric bulk of the reactants, leading to the formation of specific diastereomers. nih.gov For instance, scandium(III)-catalyzed anti-aldol reactions of ynamides with aldehydes produce anti-aldol products with varying diastereomeric ratios. nih.gov

Table 1: Regioselectivity of Nucleophilic Additions to Ynamides

Reaction TypeConditionsPredominant RegioselectivityRef.
HydroamidationBasicβ-addition (trans-selective) researchgate.net
HydrophosphorylationBasicβ-addition (trans-selective) researchgate.net
Radical HydrothiolationRadical initiatorβ-addition researchgate.net
Carboxylic Acid AdditionNeutral/Acidicα-addition researchgate.net

The amide group plays a crucial role in directing nucleophilic attack on the alkynyl moiety of propiolamides. The electron-withdrawing nature of the carbonyl group significantly diminishes the electron-donating ability of the nitrogen lone pair towards the alkyne. nih.gov This effect is due to resonance delocalization of the nitrogen's lone pair into the carbonyl oxygen. nih.govmasterorganicchemistry.com As a result, the alkynyl carbon atoms become more electrophilic and susceptible to nucleophilic attack. libretexts.org

The strength of the electron-withdrawing group on the nitrogen atom is a key factor in controlling the reactivity of the ynamide. researchgate.net A stronger electron-withdrawing group enhances the ynamide's ability to act as a Michael acceptor, favoring nucleophilic attack at the β-carbon. researchgate.net For instance, replacing a p-toluenesulfonyl (Ts) group with a more electron-withdrawing trifluoromethylsulfonyl (triflyl, Tf) group results in a more electron-deficient carbon-carbon triple bond, increasing its reactivity towards nucleophiles. researchgate.net

Furthermore, the amide group can participate in chelation with metal catalysts, influencing the regioselectivity of the reaction. Metal-carbonyl or metal-sulfonyl chelation is one of the strategies employed to reverse the typical α-regioselectivity of ynamide additions. acs.org This chelation can direct the nucleophile to the β-position, leading to umpolung reactivity. acs.org

Cycloaddition Reactions

1-(Piperidin-1-yl)prop-2-yn-1-one and other propiolamide (B17871) derivatives are valuable substrates in a variety of cycloaddition reactions, enabling the construction of complex heterocyclic frameworks.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) or related heterocyclic ring. masterorganicchemistry.comyoutube.com The reactivity of the Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com Ynamides, with their electron-deficient triple bond, can function as dienophiles in Diels-Alder reactions. Inverse electron demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene, are also well-established. nih.gov

[3+2] Dipolar cycloadditions are a class of reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. uchicago.eduwikipedia.org This reaction is a highly efficient method for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org Ynamides can act as dipolarophiles in these reactions, reacting with various 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides. uchicago.eduwikipedia.orgnih.gov

For example, the reaction of nitrones with electron-deficient alkenes is a well-established method for the synthesis of isoxazolidines. nih.gov Similarly, the cycloaddition of azomethine ylides with alkenes provides access to pyrrolidine (B122466) derivatives. wikipedia.org The use of ynamides as dipolarophiles in these reactions allows for the introduction of an amide functionality directly into the resulting heterocyclic ring.

Tandem, or domino, reactions offer an efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. nih.gov Ynamides are excellent substrates for tandem cyclization reactions, enabling the rapid construction of intricate heterocyclic systems. nih.govacs.org

One notable example involves the copper-catalyzed tandem cyclization of azide-ynamides. This reaction proceeds through an α-imino copper carbene intermediate to generate azepino[2,3-b:4,5-b′]diindoles. acs.org Another powerful strategy is the tryptamine-ynamide cyclization, which has been utilized in the synthesis of the core skeletons of various indole (B1671886) alkaloids. acs.org These tandem processes often exhibit high levels of regio- and diastereoselectivity, providing access to complex molecular architectures from relatively simple starting materials. nih.gov

Metal-Catalyzed Transformations

The presence of a reactive alkyne and an amide functional group makes propiolamides excellent substrates for a wide range of metal-catalyzed reactions. These transformations often proceed with high efficiency and selectivity, providing access to diverse molecular architectures.

Palladium-Catalyzed Hydroarylation and Cross-Coupling Reactions

Palladium catalysts are instrumental in promoting the hydroarylation and cross-coupling of propiolamides and related systems. libretexts.orglibretexts.orgsigmaaldrich.comyoutube.com These reactions are foundational for constructing carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov

A notable application involves the palladium-catalyzed reductive cross-coupling of 1,3-dienes with boronic esters, where a π-allyl palladium intermediate is generated from the diene. organic-chemistry.orgscispace.comnih.gov This process allows for the highly regioselective hydroarylation of dienes. organic-chemistry.orgscispace.comnih.gov While this specific reaction doesn't directly use a propiolamide, the underlying principles of generating a palladium-hydride species and its subsequent reaction with an unsaturated system are relevant to the potential functionalization of the acetylenic bond in propiolamides.

The general mechanism for palladium-catalyzed cross-coupling reactions typically involves an oxidative addition of an organohalide to the Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. libretexts.org Variations of this cycle, such as the Heck reaction, involve the insertion of an alkene into a Pd-C bond. libretexts.org These established palladium-catalyzed methodologies provide a framework for the development of novel transformations of propiolamides. For instance, direct C-H arylation reactions on heterocyclic systems, have been demonstrated, offering a pathway to functionalize complex scaffolds. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions

Reaction TypeReactantsCatalyst SystemProduct TypeRef.
Stille CouplingOrganohalide, OrganotinPd(0)Csp²-Csp² or Csp²-Csp bond libretexts.org
Suzuki-Miyaura CouplingOrganohalide, OrganoboronPd(0), BaseBiaryls, Styrenes, etc. libretexts.org
Buchwald-Hartwig AminationAryl halide, AminePd(0), Ligand, BaseAryl amines libretexts.orgnih.gov
Heck ReactionAryl halide, AlkenePd(0), BaseSubstituted Alkenes libretexts.org
Hydroarylation of Dienes1,3-Diene, Boronic EsterPd[(-)-sparteine]Cl₂1,2-Addition Products organic-chemistry.org

Gold-Catalyzed Reactions via α-Imino Gold Carbene Intermediates

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for activating the carbon-carbon triple bond of alkynes, including propiolamides and their ynamide cousins. d-nb.infonih.govbeilstein-journals.orgnih.gov A key reactive species in many of these transformations is the α-imino gold carbene intermediate. d-nb.infonih.govnih.govrsc.orgmdpi.com These intermediates are typically generated through the attack of a nitrogen nucleophile onto a gold-activated alkyne. rsc.orgmdpi.com

The formation of α-imino gold carbenes from ynamides and sulfilimines has been a significant development, as sulfilimines are stable and readily accessible reagents. d-nb.infonih.gov Once formed, these highly electrophilic gold carbenes can undergo a variety of subsequent reactions, including cyclopropanation, C-H insertion, and N-H or O-H bond functionalization, leading to a diverse array of nitrogen-containing heterocycles. nih.gov For instance, the gold-catalyzed reaction of furan-ynes with N-oxides leads to the synthesis of substituted dihydropyridinones and pyranones. acs.org Similarly, the reaction of 1-(N-sulfonylazetidin-2-yl) ynones with various nucleophiles in the presence of a gold(I) catalyst yields polysubstituted pyrrolin-4-ones. researchgate.net

Gold catalysts can also promote tandem reactions, such as the cyclization/nucleophilic substitution of 1-(N-sulfonylazetidin-2-yl) ynones to produce polysubstituted pyrrolin-4-ones. researchgate.net Furthermore, gold-catalyzed reactions of diyne-enes with amines can lead to the enantioselective synthesis of 1,2-dihydropyridines. nih.gov Sequential gold-catalyzed C-alkylation/cyclization and other tandem processes have been observed in the reaction of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds, demonstrating the versatility of gold catalysis in orchestrating complex transformations. doi.org

Table 2: Gold-Catalyzed Reactions Involving α-Imino Gold Carbene Intermediates

ReactantsCatalyst SystemIntermediateProduct TypeRef.
Ynamides, SulfiliminesAu(I)α-Imino gold carbeneN-Heterocycles d-nb.infonih.gov
Anthranils, YnamidesAu(I)α-Imino gold carbene7-Acylindoles mdpi.com
Furan-ynes, N-Oxides[(IPr)Au(NTf₂)]Gold carbeneDihydropyridinones acs.org
1-(N-Sulfonylazetidin-2-yl) ynones, NucleophilesAu(I)Gold carbenePyrrolin-4-ones researchgate.net
Diyne-enes, AminesXPhosAuCl, AgSbF₆Gold-activated alkyne1,2-Dihydropyridines nih.gov

Copper-Catalyzed C-C and C-Heteroatom Bond Formations

Copper catalysts are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds, and propiolamides can serve as substrates in these transformations. rsc.orgnih.govmit.educhemistryworld.comrsc.org Copper-catalyzed reactions often offer a more economical and environmentally friendly alternative to palladium-catalyzed processes. researchgate.net

One of the most significant applications of copper catalysis is in cross-dehydrogenative coupling (CDC) reactions, which involve the formation of a new bond between two C-H or C-H and X-H bonds. rsc.org For example, a copper-catalyzed CDC reaction between formamides and N-alkoxy amides provides a novel route to multisubstituted ureas. rsc.org

Copper also catalyzes conjugate addition reactions. For instance, in situ generated organocopper reagents can add to enones in aqueous micellar media, demonstrating the potential for performing traditionally moisture-sensitive reactions in water. organic-chemistry.org Furthermore, copper catalysts are effective in promoting the formation of C-N and C-O bonds in one-pot tandem reactions, leading to the synthesis of complex heterocyclic structures like benzoxazoles. researchgate.net The copper-catalyzed reaction of N-(prop-2-yn-1-yl)amides and azides provides a pathway to dihydropyrimidin-4-ones. dntb.gov.ua These examples highlight the broad utility of copper catalysis in organic synthesis.

Table 3: Copper-Catalyzed Bond Forming Reactions

Reaction TypeReactantsCatalyst SystemProduct TypeRef.
Cross-Dehydrogenative CouplingFormamides, N-Alkoxy AmidesCopper catalystMultisubstituted Ureas rsc.org
Conjugate AdditionEnone, Alkyl Halide, ZincCu(I), Au(III)1,4-Adducts organic-chemistry.org
Tandem C-N/C-O Coupling2-(2-halophenyl)halobenzamides, AminesCopper catalystBenzoxazoles researchgate.net
Cascade ReactionN-(Prop-2-yn-1-yl)amides, AzidesCopper catalystDihydropyrimidin-4-ones dntb.gov.ua

Rhodium-Catalyzed Reactions

Rhodium catalysts are highly versatile and have been employed in a wide array of organic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. numberanalytics.commdpi.com The reactivity of rhodium can be finely tuned by the choice of ligands, allowing for high levels of selectivity. mdpi.com

Rhodium-catalyzed [2+2+2] cycloadditions are a powerful method for the construction of six-membered rings from three unsaturated components with high atom economy. mdpi.comnih.gov These reactions can involve alkynes, alkenes, and allenes, leading to a diverse range of carbo- and heterocyclic compounds. mdpi.com For example, rhodium(I) complexes can catalyze the asymmetric one-pot transesterification and [2+2+2] cycloaddition of 1,6-diyne esters with tertiary propargylic alcohols to produce enantioenriched phthalides. nih.gov

Rhodium catalysts are also effective in chelation-assisted C-H bond functionalization reactions. nih.gov This strategy allows for the direct transformation of C-H bonds into new C-C or C-heteroatom bonds. For instance, rhodium-catalyzed annulation of aryl imines has been used in the synthesis of natural products. nih.gov Furthermore, rhodium-catalyzed reactions of propiolic acids with diazo compounds provide access to various heterocyclic and carbocyclic systems. researchgate.net A rhodium-catalyzed [5+1+2] reaction of yne-vinylcyclopropenes and carbon monoxide has also been developed for the synthesis of eight-membered carbocycles. nih.gov The ability of rhodium catalysts to participate in reversible C-C bond activation has also been a subject of mechanistic investigation. nih.gov

Table 4: Examples of Rhodium-Catalyzed Reactions

Reaction TypeReactantsCatalyst SystemProduct TypeRef.
[2+2+2] CycloadditionDiynes, Unsaturated PartnersRhodium complexesSix-membered rings mdpi.com
Asymmetric [2+2+2] Cycloaddition1,6-Diyne esters, Propargylic alcoholsCationic Rh(I)/SolphosEnantioenriched Phthalides nih.gov
C-H FunctionalizationAryl IminesRh(I) or Rh(III) complexesHeterocycles nih.gov
Reaction with Diazo CompoundsPropiolic acids, Diazo compoundsRhodium catalystHeterocycles, Carbocycles researchgate.net
[5+1+2] ReactionYne-vinylcyclopropenes, CO[Rh(CO)₂Cl]₂ or RhCl₃·nH₂OEight-membered carbocycles nih.gov

Zinc-Catalyzed Tandem Reactions

While less common than the aforementioned transition metals, zinc has also been utilized in catalysis, particularly in tandem reactions. Zinc can act as a catalyst or be used in conjunction with other metals. For example, zinc-mediated Negishi-like couplings can be performed in aqueous environments, where organozinc halides are formed in situ and then participate in a palladium-catalyzed cross-coupling with an aryl halide. sigmaaldrich.com This demonstrates the potential for zinc to be involved in multi-catalytic systems.

Reduction Chemistry

The reduction of the carbon-carbon triple bond in propiolamides is a fundamental transformation that allows for the stereoselective synthesis of acrylamide (B121943) derivatives. The development of methods for the E-selective semireduction of propiolamides is of particular interest, as (E)-cinnamamides are important structural motifs in medicinal chemistry. nih.gov

A significant breakthrough in this area is the development of a transition-metal-free, trans-selective semireduction of propiolamides using pinacolborane and catalytic potassium tert-butoxide. nih.govorganic-chemistry.orgacs.orgnih.gov This method provides access to (E)-3-substituted acrylamide derivatives in high yields and with excellent E/Z selectivity. nih.govorganic-chemistry.orgacs.org The reaction is believed to proceed through the formation of a Lewis acid-base complex, which facilitates a hydride transfer to the α-carbon followed by a trans protonation. organic-chemistry.org This method has a broad substrate scope, tolerating various functional groups, and has been successfully applied to the synthesis of an analog of FK866, a potent inhibitor of nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT). nih.govorganic-chemistry.orgacs.org

Prior to this development, methods for the (E)-selective semireduction of propiolamides were limited, often requiring transition metal catalysts and superstoichiometric amounts of reducing agents. nih.gov The transition-metal-free approach offers a milder and more sustainable alternative. organic-chemistry.orgresearchgate.net

Table 5: Transition-Metal-Free Semireduction of Propiolamides

SubstrateReagentsProductYieldE/Z SelectivityRef.
3-PhenylpropiolamidePinacolborane, KOBu-t(E)-CinnamamideHigh>99:1 nih.gov
Various 3-substituted propiolamidesPinacolborane, KOBu-t(E)-3-Substituted acrylamidesUp to 99%>99:1 nih.govacs.org

Transition-Metal-Free Semireduction to (E)-Acrylamide Derivatives

The selective reduction of alkynes to alkenes is a cornerstone transformation in organic synthesis. While numerous methods exist, the development of transition-metal-free approaches for the stereoselective semireduction of propiolamide derivatives into biologically significant (E)-acrylamide derivatives has been a notable advancement.

Research has demonstrated a highly effective and stereoselective method for the trans-selective semireduction of a variety of propiolamides using pinacolborane (HBpin) in the presence of a catalytic amount of potassium tert-butoxide (KOtBu). This method avoids the use of transition metals and provides access to (E)-3-substituted acrylamides with high yields and excellent E/Z selectivity, often exceeding 99:1.

The reaction is applicable to a wide range of primary and secondary propiolamides, including those with aryl, heteroaryl, and alkyl substituents at the 3-position. The protocol is characterized by its operational simplicity and reliance on inexpensive, commercially available reagents. For instance, the reduction of 3-phenylpropiolamide and various tertiary propiolamides, which are structurally related to this compound, proceeds smoothly under these conditions.

The utility of this transformation is highlighted by its application in the late-stage reduction of an alkyne to produce an analog of FK866, a potent inhibitor of nicotinamide mononucleotide adenyltransferase (NMNAT), underscoring its potential in medicinal chemistry.

Table 1: Examples of Transition-Metal-Free Semireduction of Propiolamides

Substrate (Propiolamide) Product ((E)-Acrylamide) Yield (%) E/Z Ratio
N,N-diethyl-3-phenylpropiolamide (E)-N,N-diethyl-3-phenylacrylamide 95 >99:1
N-benzyl-3-phenylpropiolamide (E)-N-benzyl-3-phenylacrylamide 99 >99:1
3-(4-methoxyphenyl)-N-phenylpropiolamide (E)-3-(4-methoxyphenyl)-N-phenylacrylamide 91 >99:1
N-methyl-3-(thiophen-2-yl)propiolamide (E)-N-methyl-3-(thiophen-2-yl)acrylamide 85 >99:1

Mechanistic Aspects of Selective Hydride Transfer and Protonation in Reductions

The high trans-selectivity observed in the transition-metal-free semireduction of propiolamides points to a well-defined reaction mechanism. Mechanistic investigations suggest a pathway initiated by the formation of an activated Lewis acid-base complex between pinacolborane and the catalytic base, potassium tert-butoxide.

The proposed mechanism involves the following key steps:

Activation: Potassium tert-butoxide activates pinacolborane, enhancing its hydridic character.

Hydride Transfer: This activated complex then delivers a hydride to the electron-deficient α-carbon of the propiolamide. This step is a nucleophilic addition to the carbon-carbon triple bond, which is polarized by the adjacent carbonyl group.

Protonation: The resulting vinyl intermediate is then rapidly protonated in a trans fashion. The stereochemistry of this protonation step is crucial for establishing the (E)-configuration of the final acrylamide product. The proton source is believed to be the tert-butanol (B103910) generated in situ or added to the reaction.

This sequence of a nucleophilic hydride attack followed by a stereospecific protonation explains the exclusive formation of the (E)-isomer. The process is a kinetic one, where the geometry of the transition state during protonation dictates the final stereochemical outcome. The proton is delivered from the less hindered face of the intermediate species, leading to the thermodynamically less stable product in some cases, but in this reduction, it consistently yields the (E)-alkene. The efficiency of the reaction relies on preventing side reactions, which is achieved through the controlled and selective nature of the hydride transfer and protonation steps.

Oxidation and Rearrangement Reactions

The reactivity of the ynamide functional group, present in propiolamides like this compound, extends to various oxidation and rearrangement reactions. Ynamides are electron-deficient alkynes that possess both nucleophilic (at the β-carbon) and electrophilic (at the α-carbon) character, making them versatile substrates for a range of transformations.

Oxidation: While specific oxidation studies on this compound are not extensively detailed, the oxidation of related piperidine (B6355638) and amine systems provides insight into potential pathways. For example, the oxidation of certain piperidine derivatives with reagents like bromine can lead to the formation of piperidin-2-ones. The oxidative dehydrogenation of amines using gold catalysts can yield nitriles or aldehydes, depending on the reaction conditions. For ynamides, oxidation can lead to a variety of products, often involving the alkyne moiety.

Rearrangement Reactions: Ynamides are known to undergo several types of rearrangement reactions, often catalyzed by metals or initiated by radicals.

-Sigmatropic Rearrangements: Azide-ynamides can undergo copper-catalyzed-sigmatropic rearrangements to form complex heterocyclic structures.

Radical-Initiated Cascades: Radical processes involving ynamides can initiate cascade reactions. For instance, a radical addition to the alkyne can trigger a 5-exo-dig cyclization followed by further transformations to build nitrogen heterocycles. A radical-initiated fragmentary cascade of ene-ynamides has been developed to synthesize-annulated indoles, which involves a desulfonylative aryl migration.

Isomerization: Under certain conditions, propargyl urethanes can be isomerized to allenamides, which in some cases can be further rearranged to ynamides, although this is not always successful.

These reactions highlight the rich chemistry of the ynamide functional group, suggesting that this compound could be a valuable precursor for synthesizing a diverse array of more complex molecules.

Reactions Under Superelectrophilic Activation

The reaction of propiolamides with strong Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), generates highly reactive, dicationic superelectrophilic intermediates. This activation strategy enables reactions that are otherwise inaccessible, such as the arylation of the alkyne.

When N,3-diarylpropiolamides are treated with arenes in the presence of TfOH at room temperature, a facile synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones occurs in good to excellent yields (44–98%). The proposed mechanism involves the initial protonation of the carbonyl oxygen and the alkyne, leading to a vinyl cation intermediate. This superelectrophilic species is then attacked by the arene nucleophile in a Friedel-Crafts-type reaction at the β-carbon. A subsequent intramolecular cyclization via attack of the N-aryl group onto the newly formed carbocation, followed by deprotonation, affords the dihydroquinolinone skeleton.

Table 2: Synthesis of Dihydroquinolinones from Propiolamides via Superelectrophilic Activation

Propiolamide Substrate Arene Product Yield (%)
N,3-diphenylpropiolamide Benzene (B151609) 4,4-diphenyl-3,4-dihydroquinolin-2(1H)-one 98
N-(4-methylphenyl)-3-phenylpropiolamide Toluene 6-methyl-4,4-di(p-tolyl)-3,4-dihydroquinolin-2(1H)-one 85
N-(4-methoxyphenyl)-3-phenylpropiolamide Anisole 6-methoxy-4,4-bis(4-methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one 92
N-phenyl-3-(4-chlorophenyl)propiolamide Benzene 7-chloro-4,4-diphenyl-3,4-dihydroquinolin-2(1H)-one 75

These dihydroquinolinones can be further functionalized. For example, N-formylation followed by another round of superelectrophilic activation with TfOH in the presence of benzene can lead to N-(diphenylmethyl)-substituted dihydroquinolinones. This methodology demonstrates a powerful approach for the construction of complex heterocyclic frameworks from simple propiolamide precursors.

Mechanistic Investigations in 1 Piperidin 1 Yl Prop 2 Yn 1 One and Propiolamide Transformations

Elucidation of Reaction Pathways and Transition States

The reactivity of propiolamides like 1-(piperidin-1-yl)prop-2-yn-1-one is dominated by the electronic nature of the ynamide functionality, where the nitrogen atom's lone pair of electrons interacts with the alkyne, making the β-carbon susceptible to electrophilic attack and the α-carbon to nucleophilic attack. Many transformations are initiated by the activation of the alkyne by an acid or a transition metal catalyst, typically gold(I) or platinum(II). rsc.orgrsc.org

A common reaction pathway involves the initial protonation or metalation of the ynamide, leading to the formation of a highly electrophilic keteniminium ion intermediate. rsc.org This intermediate is a recurring motif in ynamide chemistry and serves as a branching point for various subsequent transformations. For instance, in the presence of a nucleophile, the keteniminium ion can undergo addition. If the nucleophile is part of the same molecule, this can lead to cyclization reactions. rsc.org

Transition states in these reactions are often complex and have been studied using computational methods such as Density Functional Theory (DFT). rsc.orgrsc.org For example, in a [2+2] cycloaddition reaction, the transition state would involve the concerted or stepwise formation of two new sigma bonds between the ynamide and a reaction partner. nih.gov In gold-catalyzed cyclizations, the transition state for the key bond-forming step often involves the gold center, which stabilizes the developing charge and influences the stereochemical outcome. rsc.org The geometry of these transition states, whether they are chair-like or boat-like in cyclizations, dictates the stereochemistry of the final product.

Identification and Characterization of Key Intermediates

The identification and characterization of transient intermediates are paramount to understanding the stepwise mechanism of a reaction. In the context of this compound and other propiolamides, several key intermediates have been proposed and, in some cases, spectroscopically observed or trapped.

Keteniminium Ions: As mentioned, the keteniminium ion is a central intermediate in many acid-catalyzed and metal-catalyzed reactions of ynamides. rsc.org Its formation significantly enhances the electrophilicity of the carbon skeleton, enabling reactions with weak nucleophiles. The general structure of a keteniminium ion derived from a propiolamide (B17871) is shown below.

α-Imino Gold Carbenes: In gold-catalyzed reactions, particularly with substrates capable of nitrene transfer, α-imino gold carbene intermediates can be formed. rsc.org These species are highly reactive and can undergo a variety of subsequent transformations, including cyclopropanation, C-H insertion, and ylide formation.

Vinyl Cations: In certain cyclization reactions, particularly those involving intramolecular attack on the activated ynamide, vinyl cation intermediates have been proposed. researchgate.net These high-energy intermediates are typically short-lived and rapidly undergo further reaction to form more stable products.

The characterization of these intermediates is often challenging due to their high reactivity. Techniques such as in-situ IR spectroscopy and low-temperature NMR spectroscopy can sometimes be employed. acs.org Computational chemistry also plays a vital role in predicting the structures and relative energies of these transient species. rsc.orgrsc.org

IntermediateFormation MethodSubsequent Reactions
Keteniminium IonAcid or Lewis acid activation of the ynamideNucleophilic attack, Cycloadditions, Rearrangements
α-Imino Gold CarbeneGold-catalyzed reaction with nitrene precursorsCyclopropanation, C-H insertion, Ylide formation
Vinyl CationIntramolecular cyclization of activated ynamidesNucleophilic trapping, Rearrangements

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively. This information is essential for understanding reaction feasibility, optimizing reaction conditions, and distinguishing between different possible mechanistic pathways.

Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction determine the position of equilibrium. Most reactions of propiolamides are designed to be thermodynamically favorable, with a negative ΔG. Computational chemistry is a powerful tool for estimating the thermodynamic properties of reactants, intermediates, transition states, and products. rsc.orgrsc.org These calculations can help to predict whether a proposed reaction pathway is energetically feasible and can explain observed product distributions. For example, if two different products can be formed from a common intermediate, the product that is thermodynamically more stable will be favored if the reaction is under thermodynamic control.

ParameterSignificance in Mechanistic Studies
Rate Law Provides information about the species involved in the rate-determining step.
Activation Energy (Ea) The minimum energy required for a reaction to occur; related to the reaction rate.
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction at constant pressure.
Entropy of Reaction (ΔS) The change in disorder or randomness during a reaction.
Gibbs Free Energy of Reaction (ΔG) Determines the spontaneity of a reaction under constant temperature and pressure.

Stereochemical Reaction Control Mechanisms

Stereochemical control is a critical aspect of organic synthesis, particularly when creating chiral molecules. In the context of propiolamide transformations, controlling the stereochemical outcome of a reaction is essential for producing a single desired stereoisomer.

Mechanisms of stereochemical control in reactions of ynamides often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselectivity. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the propiolamide substrate to induce facial selectivity in a subsequent reaction. The bulky chiral group blocks one face of the molecule, forcing the reagent to attack from the less hindered face. After the reaction, the auxiliary is removed, yielding the chiral product.

Chiral Catalysts: A chiral catalyst, often a transition metal complex with chiral ligands, can create a chiral environment around the reacting molecules. nih.gov The catalyst can differentiate between the two faces of a prochiral substrate or between the two enantiomers of a racemic mixture, leading to an enantioselective transformation. For example, in a gold-catalyzed cyclization, a chiral phosphine (B1218219) ligand on the gold center can effectively control the stereochemistry of the newly formed stereocenter(s). nih.gov

Substrate-Controlled Diastereoselectivity: If the propiolamide substrate already contains one or more stereocenters, these can influence the stereochemical outcome of a reaction at another site in the molecule. This is known as substrate-controlled diastereoselectivity. The existing stereocenter(s) can favor a particular conformation of the molecule or a specific transition state geometry, leading to the preferential formation of one diastereomer over others.

The stereochemical outcome of these reactions is often rationalized by analyzing the transition state models. For instance, in a cyclization reaction, a chair-like transition state is generally lower in energy than a boat-like transition state, and the substituents will prefer to occupy equatorial positions to minimize steric interactions. By understanding these principles, chemists can design reactions that proceed with high levels of stereocontrol.

Theoretical and Computational Studies of 1 Piperidin 1 Yl Prop 2 Yn 1 One

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of atoms in space. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries.

While specific DFT optimization data for 1-(piperidin-1-yl)prop-2-yn-1-one is not extensively published, analysis of related structures allows for a reliable prediction of its geometric parameters. The calculations would typically involve minimizing the energy of the molecule to find its most stable three-dimensional structure. This process yields key data such as bond lengths, bond angles, and dihedral angles. For instance, in similar piperidine-containing compounds, the piperidine ring is consistently found to adopt a stable chair conformation. The optimized geometry is fundamental for further computational analysis, including electronic structure and reactivity studies.

Table 1: Predicted Key Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

Parameter Atom Pair/Group Predicted Value
Bond Length C≡C ~1.21 Å
C=O ~1.23 Å
C-N (amide) ~1.36 Å
Bond Angle C≡C-C ~178°
C-C-N (amide) ~118°
Dihedral Angle C-C-N-C (piperidine) Defines ring puckering

Note: These values are illustrative and based on standard values and calculations for similar functional groups.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In computational studies of piperidine derivatives, the HOMO and LUMO energy values are calculated using the optimized molecular geometry. For this compound, the electron-withdrawing nature of the propioloyl group (-C(O)C≡CH) is expected to influence the energy levels of the frontier orbitals. The HOMO is likely to be localized on the electron-rich piperidine ring, while the LUMO is expected to be distributed over the conjugated propioloyl system.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Piperidine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Piperidinium Ionic Liquid (4a) -4.51 -1.73 2.78
Piperidinium Ionic Liquid (4b) -5.35 -1.96 3.39

Data sourced from a study on newly synthesized piperidinium ionic liquids, illustrating typical energy ranges.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded to indicate sites that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red/yellow) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic interaction. Conversely, the acetylenic carbon atoms and the carbonyl carbon would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic attack. Such analysis is crucial for understanding intermolecular interactions and predicting how the molecule will react with other chemical species.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the piperidine ring. Piperidine rings typically exist in a stable chair conformation to minimize steric strain and torsional strain.

Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. Intramolecular interactions, such as hydrogen bonds or steric repulsions, play a significant role in determining the preferred conformation. In this compound, the orientation of the propioloyl group relative to the piperidine ring is a key conformational feature. The stability of different conformers can be influenced by subtle intramolecular forces, which can be quantified through computational analysis.

Computational Modeling of Reaction Mechanisms and Energy Profiles

For this compound, which contains an activated alkyne (an ynamide functional group), several reactions could be computationally modeled. For example, the mechanism of nucleophilic addition to the alkyne or the carbonyl carbon could be investigated. DFT calculations can be employed to:

Locate the structures of the reactants, transition states, and products.

Calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

Such studies, often part of a Molecular Electron Density Theory (MEDT) analysis, can explain the regioselectivity and stereoselectivity of reactions. While specific computational studies on the reaction mechanisms of this compound are not widely documented, the principles of modeling nucleophilic aromatic substitution or cycloaddition reactions involving similar structures provide a framework for how such investigations would be conducted.

Applications of 1 Piperidin 1 Yl Prop 2 Yn 1 One and Derived Scaffolds in Organic Synthesis

Versatile Building Blocks for Complex Organic Molecules

Ynamides, including 1-(piperidin-1-yl)prop-2-yn-1-one, are considered powerful building blocks in organic synthesis due to their balanced reactivity and stability. chinesechemsoc.orgrsc.org This balance allows them to participate in a wide array of transformations that are often challenging with other alkynes. nih.gov The electron-withdrawing nature of the carbonyl group on the piperidine (B6355638) nitrogen modulates the electron-donating capacity of the nitrogen atom, making the ynamide triple bond highly polarized and reactive towards a variety of reagents in a predictable manner. chinesechemsoc.orgnih.gov

The synthetic utility of ynamides is demonstrated by their role in assembling complex polycyclic molecules in a single step. rsc.org For instance, the activation of ynamides under acidic conditions generates highly reactive keteniminium ions. These intermediates can trigger cationic polycyclization cascades, leading to the formation of intricate polycyclic nitrogen heterocycles with multiple fused rings and stereocenters. rsc.org This capacity for rapid complexity generation from simple, readily available starting materials underscores the value of ynamides as foundational synthons. orgsyn.org Their application extends to the synthesis of highly functionalized molecules that are precursors to natural products and pharmacologically active compounds. chinesechemsoc.org

Table 1: Reactivity of Ynamides as Versatile Building Blocks

Reaction Type Intermediate Outcome Significance
Acid-Promoted Polycyclization Keteniminium ion Polycyclic nitrogen heterocycles Rapid construction of molecular complexity. rsc.org
Transition Metal Catalysis Metallo-carbenes/carbenoids Diverse N-heterocycles Atom-economic and stereoselective synthesis. orgsyn.org
Radical Cyclizations Vinyl radicals Polycyclic nitrogen heterocycles Access to complex scaffolds via radical cascades. acs.org
Cycloaddition Reactions N/A Various cyclic frameworks High regioselectivity and stereoselectivity. nih.gov

Synthesis of Diverse Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, and ynamides have proven to be exceptional precursors for this purpose. nih.govacs.org The unique electronic properties of the ynamide functionality facilitate a multitude of ring-forming reactions, including transition metal-catalyzed tandem reactions, radical cyclizations, and cycloadditions. chinesechemsoc.orgorgsyn.org These methods provide efficient and divergent pathways to a wide range of N-heterocyclic scaffolds. orgsyn.org

Radical cyclization of appropriately functionalized ynamides offers a powerful method for synthesizing heterocycles like pyrrolidines and piperidines with high regio- and stereoselectivity. rsc.orgnih.gov Furthermore, transition metal catalysis, employing catalysts based on gold, copper, zinc, and rhodium, has dramatically expanded the scope of ynamide chemistry. orgsyn.org These catalysts can initiate tandem reactions or cycloadditions, enabling the synthesis of complex heterocyclic systems from simple ynamide precursors in an atom-economic fashion. orgsyn.orgchemicalbook.com

The versatility of ynamides is particularly evident in the synthesis of fundamental heterocyclic cores like pyrroles, indoles, and isoquinolones.

Pyrroles: Highly substituted pyrroles can be efficiently synthesized through gold-catalyzed [3+2]-cycloaddition reactions between ynamides and 2H-azirines. nih.gov This method involves an intermolecular nitrene transfer and is applicable to a broad range of ynamides. nih.gov Additionally, copper-catalyzed asymmetric cascade cyclizations of N-propargyl ynamide diynes have been developed to produce polycyclic pyrroles with excellent enantioselectivities. nih.govchemicalbook.com

Indoles: Several strategies leverage ynamides for indole (B1671886) synthesis. A gold-catalyzed hydroamination of ynamides with aniline (B41778) derivatives produces amidine intermediates, which can then undergo a palladium-catalyzed ring closure to form indoles. nih.gov Another approach involves an organocatalytic atroposelective intramolecular (4+2) annulation of enals with ynamides, which yields axially chiral 7-aryl indolines with high enantioselectivity. orientjchem.org

Isoquinolones: Transition metal-catalyzed tandem reactions of ynamides are particularly effective for constructing isoquinolone scaffolds. For example, a zinc-catalyzed ynamide oxidation/C-H functionalization sequence leads to the divergent synthesis of isoquinolones. orgsyn.orgchemicalbook.com This highlights the ability of ynamides to undergo multiple bond-forming events in a single operation to rapidly build the isoquinolone core. orgsyn.orgchemicalbook.com

Table 2: Ynamide-Based Synthesis of Key Heterocycles

Target Heterocycle Reaction Type Catalyst/Reagent Key Features
Pyrroles [3+2] Cycloaddition Gold catalyst, 2H-azirines Forms highly substituted pyrroles. nih.gov
Cascade Cyclization Copper catalyst, Chiral BOX ligand Produces chiral polycyclic pyrroles. nih.gov
Indoles Hydroamination/Cyclization Gold catalyst, then Palladium catalyst Two-step sequence via amidine intermediate. nih.gov
(4+2) Annulation Organocatalyst (Diarylprolinol silyl (B83357) ether) Atroposelective synthesis of chiral indolines. orientjchem.org
Isoquinolones Oxidation/C-H Functionalization Zinc catalyst Divergent synthesis in a tandem reaction. orgsyn.orgchemicalbook.com

The synthesis of dihydroquinolin-2(1H)-ones and related quinoline (B57606) structures can also be achieved using ynamide chemistry. A tandem strategy involving the benzannulation of cyclobutenones with N-propargyl-substituted ynamides produces highly substituted aniline derivatives. smolecule.comyoutube.com These intermediates can then undergo further cyclization reactions, such as ring-closing metathesis or iodocyclization, to construct the dihydroquinoline framework. smolecule.comyoutube.com This multi-step, one-pot approach demonstrates how the ynamide component can be strategically incorporated to build complex, fused heterocyclic systems. smolecule.com

Precursors for Functional Materials and Polymers

While the direct polymerization of monoynamides like this compound is not extensively documented, the ynamide functional group represents a latent precursor for advanced materials. The high reactivity of the triple bond can be harnessed in polymerization and material synthesis. For instance, multicomponent polymerizations utilizing diynes (molecules with two alkyne units) in conjunction with other reactants demonstrate a pathway to functional polymers. rsc.org These reactions, often catalyzed by copper, can produce high molecular weight polymers with useful properties like aggregation-induced emission, suitable for applications in optoelectronics. rsc.org

Furthermore, ynamides have been employed as highly efficient coupling reagents in the synthesis of complex biomolecules like peptides and for the chemical cross-linking of proteins. acs.orgacs.orgnih.gov This "click chemistry" type reactivity, forming stable amide bonds, suggests potential applications in creating functional biomaterials, hydrogels, or modifying polymer surfaces. acs.orgnih.gov The ability of the ynamide to react selectively with carboxylic acids without a catalyst is particularly valuable for creating well-defined polymer architectures or bioconjugates under mild conditions. acs.org Although undesired in some contexts, the tendency of ynamides to polymerize under certain conditions could be exploited for material synthesis if controlled effectively. acs.org

Strategies for Stereoselective and Chiral Synthesis

The development of asymmetric reactions using ynamides has become a significant area of research, enabling the synthesis of chiral molecules with high levels of stereocontrol. rsc.orgnih.gov The predictable reactivity and stability of ynamides make them excellent substrates for a variety of stereoselective transformations. nih.gov

One successful strategy involves the addition of lithiated ynamides to chiral N-tert-butanesulfinyl imines. rsc.orgsigmaaldrich.com This reaction can proceed with high diastereoselectivity to produce chiral γ-amino-ynamides, which are valuable synthetic intermediates. rsc.orgsigmaaldrich.com The stereochemical outcome can often be controlled by the presence or absence of a Lewis acid like BF₃-OEt₂. rsc.org

The Kinugasa reaction, a copper-catalyzed [3+2] cycloaddition of ynamides with nitrones, provides a direct and highly stereoselective route to chiral α-amino-β-lactams. chinesechemsoc.org The stereochemistry of the product is controlled in both the initial cycloaddition and a subsequent protonation step. chinesechemsoc.org Furthermore, organocatalytic methods, such as the intramolecular (4+2) annulation of enals with ynamides, have been developed for the atroposelective synthesis of axially chiral indolines. orientjchem.org These examples showcase the broad potential of using both substrate-controlled and catalyst-controlled methods to achieve high stereoselectivity in reactions involving ynamides. acs.orgresearchcommons.org

Table 3: Overview of Stereoselective Syntheses Using Ynamides

Synthetic Strategy Reagents/Catalysts Product Class Key Stereochemical Feature
Addition to Chiral Imines Lithiated ynamide, N-tert-butanesulfinyl imine Chiral γ-amino-ynamides High diastereoselectivity, tunable with Lewis acids. rsc.orgsigmaaldrich.com
Ynamide-Kinugasa Reaction Copper(I) chloride, Nitrones Chiral α-amino-β-lactams High diastereoselectivity (cis-selective). chinesechemsoc.org
Organocatalytic (4+2) Annulation Chiral secondary amine catalyst Axially chiral indolines High enantioselectivity (atroposelective). orientjchem.org
Copper-Catalyzed Cascade Cyclization Copper(I), Chiral BOX ligand Polycyclic pyrroles High enantioselectivity. nih.gov

Structure Reactivity Relationships and Derivatization Strategies in Propiolamide Chemistry

Influence of Substituents on Amide Nitrogen and Alkynyl Carbon on Reactivity and Selectivity

The reactivity of 1-(piperidin-1-yl)prop-2-yn-1-one is intricately controlled by the electronic and steric nature of both the piperidine (B6355638) ring attached to the amide nitrogen and any potential substituents on the terminal alkynyl carbon. These modifications can profoundly influence the electron density distribution within the propiolamide (B17871) system, thereby dictating the course and outcome of chemical reactions.

The piperidine ring, being a secondary amine derivative, acts as an electron-donating group through resonance of the nitrogen lone pair with the amide carbonyl. This donation increases the electron density on the carbonyl oxygen and influences the electrophilicity of the alkynyl carbons. The conformational flexibility of the piperidine ring can also impart significant steric effects, shielding one face of the molecule and directing the approach of incoming reagents. Studies on related N-acyl piperidines have shown that substituents on the piperidine ring can alter the rotational barrier around the N-C(O) bond, thereby influencing the preferred conformation and, consequently, the steric environment around the reactive sites. nih.gov

On the other side of the molecule, substituents on the terminal alkynyl carbon (the carbon not attached to the carbonyl group) have a direct impact on the reactivity of the triple bond. Electron-withdrawing groups, for instance, decrease the electron density of the alkyne, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can enhance its reactivity towards electrophiles. In electrophilic addition reactions involving alkynes, the initial step often involves the formation of a vinyl cation intermediate. The stability of this intermediate, and thus the reaction rate, is highly dependent on the nature of the substituent on the alkyne. libretexts.orgtib.eu

The interplay between substituents on the amide nitrogen and the alkynyl carbon can lead to complex reactivity patterns. For example, in cycloaddition reactions, the electronic nature of both ends of the propiolamide system will determine its behavior as either a dienophile or a dipolarophile and will control the regioselectivity of the addition.

Systematic Structural Modifications and Their Effect on Reaction Outcomes

Systematic structural modifications of the this compound scaffold provide a powerful tool to modulate its reactivity and to direct the outcome of chemical reactions towards desired products. These modifications can be broadly categorized into alterations of the piperidine ring and derivatization of the alkynyl terminus.

Table 1: Effect of Piperidine Ring Substitution on Reactivity (Hypothetical Data)

Substituent on PiperidinePositionElectronic EffectSteric HindranceRelative Rate of Nucleophilic Addition
None-NeutralLow1.0
2-MethylC2Electron-donatingHigh0.6
4-MethylC4Electron-donatingMedium0.9
4-PhenylC4Electron-withdrawing (inductive)High0.8
2,6-DimethylC2, C6Electron-donatingVery High0.2

This table presents hypothetical data to illustrate the expected trends based on established principles of organic chemistry.

As illustrated in the hypothetical data in Table 1, increasing steric bulk near the amide nitrogen, such as with 2- or 2,6-substitution on the piperidine ring, is expected to significantly decrease the rate of reactions where a reagent needs to approach the carbonyl group or the nitrogen atom. nih.gov Substituents at the 4-position of the piperidine ring are likely to have a more pronounced electronic effect with less steric interference at the reactive centers.

Modification of the alkynyl terminus opens up a vast chemical space for derivatization. For instance, the terminal proton of this compound is weakly acidic and can be removed by a strong base to generate a nucleophilic acetylide. This acetylide can then participate in a variety of carbon-carbon bond-forming reactions.

Table 2: Reaction Outcomes of Derivatized this compound (Representative Examples)

Alkynyl Substituent (R)ReagentReaction TypeMajor Product
-HPhenyl Azide, Cu(I)[3+2] Cycloaddition1-Phenyl-4-(piperidin-1-ylcarbonyl)-1,2,3-triazole
-Si(CH₃)₃N-BromosuccinimideElectrophilic Halogenation1-(Piperidin-1-yl)-3-bromo-3-(trimethylsilyl)prop-2-yn-1-one
-C₆H₅m-CPBAOxidation1-(Piperidin-1-yl)-3-phenyloxirene-2-carboxamide
-CH₂OHPCCOxidation1-(Piperidin-1-yl)prop-2-ynal-1-one

This table provides representative examples of reactions and is not exhaustive.

These examples demonstrate how the reactivity of the alkyne can be tuned. The classic "click" chemistry reaction with azides proceeds efficiently, while the introduction of a silyl (B83357) group can direct the regioselectivity of halogenation. acs.org Oxidation reactions can target either the triple bond or a functional group on the substituent, leading to a variety of products.

Design Principles for Enhanced Reactivity and Chemo-, Regio-, and Stereoselectivity

The rational design of reactions involving this compound and its derivatives hinges on a clear understanding of the principles governing selectivity.

Chemoselectivity , the preferential reaction of one functional group over others, can be controlled by carefully choosing reagents and reaction conditions. For example, in a molecule containing both the propiolamide and a less reactive alkene, a mild electrophile might react selectively with the more nucleophilic alkene. Conversely, a strong nucleophile would likely target the electrophilic alkyne of the propiolamide. The use of protecting groups is another key strategy to achieve chemoselectivity.

Regioselectivity , the control of the position of bond formation, is a critical aspect of many reactions of unsymmetrical alkynes. In nucleophilic additions to this compound, the regioselectivity is governed by the electronic bias of the conjugated system. The carbonyl group withdraws electron density, making the β-carbon (the terminal alkyne carbon) the most electrophilic site and thus the preferred site of attack for many nucleophiles. However, the introduction of substituents on the alkyne can alter this preference.

Stereoselectivity , the preferential formation of one stereoisomer over another, is particularly important when new chiral centers are created. For reactions involving the piperidine ring, the existing stereochemistry of any substituents on the ring can direct the approach of reagents, leading to diastereoselective outcomes. In reactions at the alkyne, the use of chiral catalysts or reagents can induce enantioselectivity. For instance, in a reduction of the triple bond to a double bond, the choice of catalyst can determine whether the cis or trans alkene is formed. Similarly, in cycloaddition reactions, the stereochemistry of the reactants and the reaction mechanism will dictate the stereochemistry of the product.

Table 3: Design Principles for Selectivity in Propiolamide Reactions

Selectivity TypeControlling FactorExample Application
ChemoselectivityReagent ReactivitySelective reduction of the alkyne in the presence of an ester.
RegioselectivityElectronic BiasNucleophilic attack at the β-carbon of the unsubstituted propiolamide.
StereoselectivityChiral CatalystsEnantioselective hydrogenation of the alkyne to a chiral alkane.
DiastereoselectivitySubstrate ControlDiastereoselective addition to a propiolamide with a chiral piperidine substituent.

By carefully considering these principles, chemists can design synthetic strategies that leverage the inherent reactivity of this compound to achieve high levels of control and to access a wide array of complex and functionally diverse molecules. The continued exploration of the structure-reactivity relationships within this class of compounds will undoubtedly lead to the development of novel and powerful synthetic methodologies.

Future Research Directions and Emerging Frontiers in 1 Piperidin 1 Yl Prop 2 Yn 1 One Chemistry

Development of Novel Catalytic Systems for Propiolamide (B17871) Transformations

The transformation of propiolamides is heavily reliant on catalysis. Future research will focus on creating novel catalytic systems that offer improved efficiency, selectivity, and sustainability over existing methods. A primary driver of this research is the move away from expensive and rare metals toward catalysts based on earth-abundant and biocompatible elements. mdpi.comhuarenscience.com

Key research thrusts include:

Earth-Abundant Metal Catalysis: While precious metals like palladium, platinum, and ruthenium have been instrumental, there is a growing emphasis on developing catalytic systems based on iron, copper, and other first-row transition metals. huarenscience.com These metals are more economical and less toxic, aligning with the principles of green chemistry.

Advanced Catalyst Supports: Innovations in material science are providing new platforms for catalysis. Systems based on electrospun polymer nanofibers or other nanostructured materials could offer enhanced catalytic activity and easier recovery and recycling of the catalyst. nih.gov

Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions represent a frontier in sustainable chemistry. Developing photocatalytic systems, such as those using stable diruthenium complexes activated by visible light, for propiolamide transformations could enable reactions under exceptionally mild conditions, minimizing thermal decomposition and improving energy efficiency. nih.gov

Table 1: Comparison of Catalytic Systems for Alkyne and Propiolamide Transformations

Feature Traditional Catalytic Systems Emerging Catalytic Systems
Metal Center Often based on rare or precious metals (e.g., Pd, Pt, Rare Earths). mdpi.com Focus on earth-abundant and biocompatible metals (e.g., Fe, Cu). huarenscience.com
Reaction Conditions May require elevated temperatures and pressures. Often proceed under mild conditions, including room temperature. nih.gov
Sustainability Higher cost, potential toxicity, and resource depletion concerns. Lower cost, reduced environmental impact, and greater sustainability. mdpi.com
Activation Method Primarily thermal activation. Can be activated by light (photocatalysis) or electricity (electrocatalysis). nih.gov

Expanding the Scope of Tandem and Multicomponent Reactions to Complex Scaffolds

Tandem and multicomponent reactions (MCRs) are powerful strategies that allow for the construction of complex molecular architectures from simple precursors in a single synthetic operation. rsc.org This approach maximizes atom and step economy, reduces waste, and streamlines the synthesis of valuable compounds. Propiolamides are ideal substrates for such processes.

Future research will likely focus on:

Designing Novel MCRs: The development of new MCRs that incorporate the 1-(piperidin-1-yl)prop-2-yn-1-one framework to rapidly assemble diverse heterocyclic and carbocyclic scaffolds. This includes the synthesis of complex indole (B1671886) derivatives, functionalized piperidines, and substituted propanones. rsc.orgmdpi.comresearchgate.netnih.gov

Accessing Complex Natural Product Skeletons: Applying these tandem strategies to the total synthesis of natural products or the creation of natural product-like libraries for drug discovery.

High-Selectivity Functionalization: Achieving precise control over chemo- and regioselectivity in MCRs remains a challenge. Future work will aim to develop catalytic systems and reaction conditions that allow for the selective introduction of multiple functional groups in a one-pot process. rsc.org

Table 2: Examples of Multicomponent Reactions for Complex Molecule Synthesis

Reaction Type Reactants Product Type Key Advantage
Pseudo Five-Component Reaction Aromatic aldehydes, anilines, alkyl acetoacetates Substituted Piperidines researchgate.net High efficiency in building the core piperidine (B6355638) structure.
Oxidative Cross-Dehydrogenation Coupling Indoles, various nucleophiles C2,3-difunctionalized indoles rsc.org Simultaneous C-N and C-C bond formation in one pot.
Three-Component Trifluoromethylation Indole, quinoxalin-2(1H)-one, CF3SO2Na Trifluoromethylated indoles mdpi.com High site selectivity and step economy.
Organocopper-Mediated MCR 2-Methyleneaziridines, Grignard reagents, electrophiles 1,3-disubstituted propan-2-ones nih.gov Sequential formation of two new C-C bonds in one pot.

Computational Design and Prediction of New Propiolamide-Based Reactions

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. mdpi.com Its application to propiolamide chemistry can accelerate the discovery of new reactions and catalysts.

Emerging frontiers in this area include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model transition states and reaction pathways. This insight is crucial for rationalizing observed selectivity and for designing more efficient catalysts. mdpi.com

Catalyst Design: Computationally screening potential catalysts and predicting their activity before committing to laboratory synthesis. This can involve modulating electronic properties, such as the d-band center of a metal catalyst, to optimize performance for a specific propiolamide transformation. mdpi.com

Reaction Prediction with AI: Employing machine learning and artificial intelligence, such as building reaction knowledge graphs, to predict the feasibility of novel synthetic routes and identify the most promising reaction conditions. mdpi.com

Ligand-Based Design: Using computational ligand-based drug design (LBDD) approaches to model how complex molecules derived from propiolamide scaffolds might interact with biological targets, thereby guiding the synthesis of new therapeutic agents. nih.gov

Table 3: Application of Computational Tools in Propiolamide Chemistry

Computational Method Application Area Objective
Density Functional Theory (DFT) Catalyst Design & Mechanistic Studies Predict catalyst activity; rationalize regio- and stereoselectivity; identify reaction intermediates. mdpi.com
Molecular Dynamics (MD) Catalyst & System Stability Simulate the behavior of catalysts and reactants in solution to understand stability and dynamics. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) Virtual Screening Predict the biological activity or properties of novel propiolamide-derived compounds. nih.gov
Machine Learning / Reaction Knowledge Graphs Synthesis Planning Predict the accessibility of a target compound and suggest optimal synthetic pathways. mdpi.com

Integration of Green Chemistry Principles in Propiolamide Synthesis and Reactivity

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. nih.govnih.gov The future of propiolamide chemistry is intrinsically linked to the adoption of these principles.

Key areas for integration include:

Atom Economy: Designing reactions, such as the MCRs discussed previously, that maximize the incorporation of starting material atoms into the final product, thus minimizing waste. huarenscience.com

Use of Safer Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, bio-derived solvents (e.g., 2-methyltetrahydrofuran), or even solvent-free reaction conditions. huarenscience.comnih.gov

Renewable Feedstocks: Exploring synthetic routes to propiolamides and their reaction partners that begin from renewable biomass sources rather than petrochemical feedstocks. huarenscience.comnih.gov

Table 4: Applying Green Chemistry Principles to Propiolamide Chemistry

Green Chemistry Principle Application in Propiolamide Synthesis & Reactivity
1. Prevention Design syntheses with high yields and selectivity to prevent waste generation.
2. Atom Economy Utilize tandem and multicomponent reactions to maximize atom incorporation. huarenscience.com
3. Less Hazardous Chemical Syntheses Choose reagents and synthetic pathways that minimize toxicity to humans and the environment. youtube.com
4. Designing Safer Chemicals Design final products to have high efficacy while minimizing inherent toxicity. nih.gov
5. Safer Solvents and Auxiliaries Replace hazardous solvents with water, supercritical fluids, or bio-based alternatives. huarenscience.com
6. Design for Energy Efficiency Develop catalytic reactions that proceed at ambient temperature and pressure. nih.gov
7. Use of Renewable Feedstocks Source starting materials from biomass instead of fossil fuels. nih.gov
8. Reduce Derivatives Avoid unnecessary protection/deprotection steps by using chemoselective MCRs. nih.gov
9. Catalysis Favor highly selective and efficient catalytic reagents over stoichiometric ones. mdpi.com
10. Design for Degradation Design end products that can break down into harmless substances after use.
11. Real-time Analysis for Pollution Prevention Implement in-process monitoring to prevent the formation of byproducts.
12. Inherently Safer Chemistry for Accident Prevention Select chemicals and processes that minimize the potential for accidents.

Q & A

Q. What are the common synthetic routes for 1-(piperidin-1-yl)prop-2-yn-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, where piperidine reacts with a propargyl electrophile (e.g., propargyl chloride or bromide). Key steps include:
  • Using anhydrous solvents like dimethylformamide (DMF) or dioxane under reflux to enhance reactivity .
  • Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of propargyl chloride to piperidine) to minimize side reactions.
  • Thionyl chloride (SOCl₂) may be employed to activate carboxylic acid intermediates in multi-step syntheses of related piperidinyl derivatives .
  • Yield improvements are achieved via inert atmospheres (N₂/Ar) and controlled temperature gradients (e.g., gradual heating to 80–100°C) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves piperidine ring protons (δ 1.4–2.8 ppm) and propargyl carbons (C≡CH, δ 70–85 ppm). Compare with PubChem-derived data for analogous compounds .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Used in structurally related piperidinyl compounds to determine stereochemistry and bond angles .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard.
  • Stability Testing :
  • Store samples at -20°C under inert gas (N₂) to prevent oxidation .
  • Monitor degradation via periodic ¹H NMR (e.g., check for alkyne proton signal reduction over 30 days) .
  • Thermogravimetric analysis (TGA) assesses thermal stability (decomposition onset >150°C for related compounds) .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activity data for piperidinyl-propargyl derivatives?

  • Methodological Answer :
  • Standardized Protocols : Fix variables like incubation time (e.g., 24 hrs) and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Statistical Reconciliation : Apply ANOVA to identify batch-to-batch impurities or storage-related degradation as confounding factors .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC₅₀ in cancer lines) .

Q. What computational strategies predict the reactivity of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrophilic sites (e.g., alkyne and carbonyl groups) using B3LYP/6-31G* basis sets. Compare with PubChem’s electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs, guided by X-ray structures of homologous targets .
  • MD Simulations : Analyze binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable protein-ligand complexes) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Employ Ru-phosphine complexes for asymmetric hydrogenation of propargyl ketone intermediates .
  • Chiral Resolution : Use Chiralpak IA/IB columns to separate enantiomers, with mobile phases like hexane/isopropanol (90:10 v/v) .
  • Circular Dichroism (CD) : Validate enantiomeric excess (>95% ee) by comparing experimental CD spectra with computed data .

Q. What experimental frameworks ensure reproducibility in studying the compound’s interaction with biomolecules?

  • Methodological Answer :
  • P-E/I-C-O Framework :
  • Population : Target enzyme (e.g., cytochrome P450).
  • Intervention : Dose range (1–100 µM).
  • Control : Vehicle (DMSO) + positive inhibitor (ketoconazole).
  • Outcome : Metabolic stability (% remaining after 1 hr) .
  • Data Transparency : Publish raw NMR/MS files in supplementary materials, adhering to Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.